(2,5-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the N-methylation of the benzimidazole nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding to various biological targets.
Medicine
In medicinal chemistry, benzimidazole derivatives are often explored for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxybenzyl)-N-(1H-benzimidazol-5-yl)amine
- N-(2,5-Dimethoxybenzyl)-N-(2-methyl-1H-benzimidazol-5-yl)amine
- N-(2,5-Dimethoxybenzyl)-N-(1,3-dimethyl-1H-benzimidazol-5-yl)amine
Uniqueness
N-(2,5-DIMETHOXYBENZYL)-N-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the 2,5-dimethoxybenzyl group. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
InChI |
InChI=1S/C18H21N3O2/c1-12-20-16-10-14(5-7-17(16)21(12)2)19-11-13-9-15(22-3)6-8-18(13)23-4/h5-10,19H,11H2,1-4H3 |
InChI Key |
MVHMNGJHFDBSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=C(C=CC(=C3)OC)OC |
solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.